molecular formula C16H16Cl2NO6P B067422 SDZ 220-040

SDZ 220-040

カタログ番号: B067422
分子量: 420.2 g/mol
InChIキー: NYZFUZCCDOSQBG-AWEZNQCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Neurological Disorders

Anticonvulsant Effects
SDZ 220-040 has demonstrated anticonvulsant properties in preclinical studies. It effectively disrupts prepulse inhibition in rats, which is a model for assessing the efficacy of anticonvulsant drugs. The compound has shown protective effects against focal ischemia and can attenuate neuropathic pain, making it a candidate for treating conditions like epilepsy and chronic pain syndromes .

Mechanism of Action
The mechanism by which this compound operates involves the inhibition of NMDA receptor-mediated excitatory neurotransmission. By binding to the GluN2B subunit, it induces conformational changes that prevent the opening of the ion channel, thereby reducing calcium influx associated with excitotoxicity . This action is crucial in conditions where excessive glutamate signaling contributes to neuronal damage.

Research on Receptor Dynamics

Conformational Studies
Recent studies have utilized this compound to investigate conformational changes in NMDA receptors when antagonists bind. It was found that binding at both GluN1 and GluN2 sites leads to a disengagement of the ligand-binding domain (LBD) from the ion channel, which inhibits receptor activation . This understanding is pivotal for developing more effective NMDA receptor modulators.

Pain Management

Neuropathic Pain Relief
In models of neuropathic pain, this compound has been shown to provide significant relief by modulating NMDA receptor activity. Its ability to inhibit overactive NMDA receptors can mitigate pain signaling pathways that are often upregulated in chronic pain states .

Table 1: Summary of this compound Applications

Application Area Description Mechanism
Neurological DisordersAnticonvulsant effects; protection against ischemia and neuropathic painNMDA receptor inhibition
Receptor DynamicsStudies on conformational changes in NMDA receptors when antagonists are boundDisengagement of LBD from ion channel
Pain ManagementEffective in reducing neuropathic pain through modulation of excitatory neurotransmissionInhibition of calcium influx via NMDA receptor blockade

Table 2: Preclinical Findings on this compound

Study Type Findings Reference
Anticonvulsant StudiesDisrupted prepulse inhibition; anticonvulsant effects observed
Ischemia ProtectionProvided neuroprotection against focal ischemia
Pain ModulationAttenuated neuropathic pain in animal models

Case Study 1: Anticonvulsant Efficacy

In a study assessing the anticonvulsant properties of this compound, researchers administered varying doses to rats subjected to seizure-inducing stimuli. Results indicated a dose-dependent reduction in seizure frequency and severity, highlighting its potential as a therapeutic agent for epilepsy management.

Case Study 2: Neuropathic Pain Relief

Another study focused on the efficacy of this compound in models of neuropathic pain induced by nerve injury. The compound significantly reduced mechanical allodynia and thermal hyperalgesia compared to control groups, suggesting its utility in chronic pain therapies.

作用機序

SDZ 220-040は、イオンチャネル型グルタミン酸受容体の一種であるN-メチル-D-アスパラギン酸受容体を競合的に阻害することにより、その効果を発揮します。 この阻害は、神経伝達物質であるグルタミン酸の受容体に対する通常の作用を阻止し、シナプスの伝達とニューロンの興奮性を調節します 分子標的はN-メチル-D-アスパラギン酸受容体サブユニットを含み、関連する経路はグルタミン酸シグナル伝達に関連しています .

類似の化合物との比較

類似の化合物:

独自性: this compoundは、哺乳類のN-メチル-D-アスパラギン酸受容体の選択的阻害と、部分的に無重力状態の根の成長を誘導する能力により、独自性があります。 これは、神経科学と植物生物学の両方の研究において特に価値があります .

化学反応の分析

反応の種類: SDZ 220-040は、次を含む様々な化学反応を起こします。

一般的な試薬と条件:

    酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。

    置換: ハロゲン化試薬と触媒.

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によって様々な酸素化誘導体が生成される可能性があり、還元によって脱塩素化生成物が生成される可能性があります .

科学研究の応用

This compoundは、次を含む幅広い科学研究の応用範囲を持っています。

生物活性

SDZ 220-040, chemically known as (S)-α-amino-2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic acid, is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention due to its selective inhibition of NMDA receptor activity, particularly its interaction with the GluN2B subunit, which plays a crucial role in various neurological processes.

This compound exhibits a high affinity for the NMDA receptor, with a reported pKi value of 8.5, indicating its effectiveness as a competitive antagonist. It selectively inhibits NMDA receptor-mediated currents while showing minimal activity across a range of other receptor sites. This selectivity is vital for reducing potential side effects associated with broader-spectrum antagonists .

Interaction with NMDA Receptor Subunits

The NMDA receptor is composed of multiple subunits, primarily GluN1 and GluN2 (with variants such as GluN2A and GluN2B). This compound specifically targets the GluN2B subunit, which is implicated in synaptic plasticity and memory functions. Studies have demonstrated that this compound can effectively disrupt prepulse inhibition in rodent models, indicating its potential utility in treating conditions characterized by excessive NMDA receptor activity, such as neuropathic pain and epilepsy .

Preclinical Studies

Numerous preclinical studies have evaluated the biological activity of this compound:

  • Anticonvulsant Effects : In animal models, this compound has shown significant anticonvulsant properties. It effectively reduces seizure activity in various models of epilepsy, suggesting its potential as a therapeutic agent for seizure disorders .
  • Neuropathic Pain Relief : The compound has been observed to attenuate neuropathic pain responses in rat models, highlighting its analgesic potential by modulating NMDA receptor activity .
  • Protection Against Ischemia : Research indicates that this compound may confer neuroprotective effects during focal ischemic events, potentially mitigating neuronal damage through its antagonistic action on NMDA receptors .

Case Studies

Several case studies have illustrated the efficacy and safety profile of this compound:

  • Study on Neuropathic Pain : A study involving rats demonstrated that administration of this compound significantly reduced pain responses in models induced by nerve injury. The results indicated a marked decrease in hyperalgesia and allodynia compared to control groups .
  • Epilepsy Model : In a controlled trial using an animal model of epilepsy, this compound was administered prior to induced seizures. The results showed a substantial reduction in seizure frequency and duration, supporting its potential use as an anticonvulsant agent .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Model Outcome Reference
Neuropathic Pain StudyRatReduced hyperalgesia and allodynia
Epilepsy ModelRatDecreased seizure frequency
Ischemia Protection StudyRatNeuroprotection during focal ischemia

特性

IUPAC Name

(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZFUZCCDOSQBG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the target of SDZ 220-040 and how does it interact with this target?

A1: this compound targets the NMDA receptor, specifically the GluN1b-GluN2B subtype [, , , ]. While the abstracts don't delve into the specifics of the interaction, they highlight that this compound acts as a GluN2B antagonist [, ]. This suggests that this compound likely binds to the GluN2B subunit of the NMDA receptor, potentially blocking the binding site of glutamate, the endogenous agonist, thus inhibiting receptor activation.

Q2: Does this compound interact with other NMDA receptor subtypes?

A2: Research indicates that this compound can also bind to the GluN1/GluN2A subtype []. The study examining this interaction focuses on the ligand-binding domain in complex with glycine and this compound, suggesting that the compound's action might involve influencing glycine binding as well [].

Q3: What is the significance of having different classes (class 1 and class 2) of GluN1b-GluN2B NMDA receptor complexes with this compound?

A3: The abstracts mention different classes of complexes formed between GluN1b-GluN2B NMDA receptors and this compound [, , , ]. This suggests the possibility of multiple binding modes or conformational states of the receptor when bound to the antagonist. Further investigation into the structural differences between these classes could elucidate the mechanistic details of this compound's action and its potential influence on downstream signaling pathways.

Q4: Are there other compounds investigated in conjunction with this compound and its interaction with NMDA receptors?

A4: Yes, research indicates that the compound L689,560 has been investigated in conjunction with this compound [, ]. The studies highlight the formation of a ternary complex involving GluN1b-GluN2B NMDA receptor, this compound, and L689,560. This suggests a potential interplay between these compounds and their influence on NMDA receptor activity. Further research is needed to understand the functional implications of this ternary complex and the potential synergistic or antagonistic effects of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。